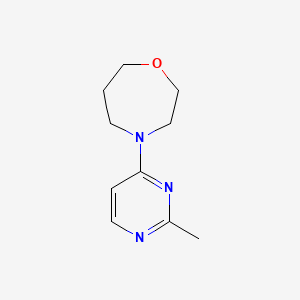

4-(2-Methylpyrimidin-4-yl)-1,4-oxazepane

Description

4-(2-Methylpyrimidin-4-yl)-1,4-oxazepane is a heterocyclic compound that features both pyrimidine and oxazepane rings

Properties

IUPAC Name |

4-(2-methylpyrimidin-4-yl)-1,4-oxazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-9-11-4-3-10(12-9)13-5-2-7-14-8-6-13/h3-4H,2,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAGOSVPPTRIZAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)N2CCCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylpyrimidin-4-yl)-1,4-oxazepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpyrimidine with an oxazepane precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylpyrimidin-4-yl)-1,4-oxazepane can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the pyrimidine or oxazepane rings

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce reduced derivatives of the oxazepane ring .

Scientific Research Applications

4-(2-Methylpyrimidin-4-yl)-1,4-oxazepane has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2-Methylpyrimidin-4-yl)-1,4-oxazepane involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

2-Methyl-4-chloropyrimidine: Shares the pyrimidine core but lacks the oxazepane ring.

4-(2-Methylpyrimidin-4-yl)aniline: Similar pyrimidine structure but with an aniline group instead of an oxazepane ring

Uniqueness

4-(2-Methylpyrimidin-4-yl)-1,4-oxazepane is unique due to the presence of both pyrimidine and oxazepane rings, which confer distinct chemical and biological properties.

Biological Activity

The compound 4-(2-Methylpyrimidin-4-yl)-1,4-oxazepane is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and applications in various therapeutic contexts.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

This structure consists of a pyrimidine ring attached to an oxazepane moiety, which may contribute to its biological properties through interactions with various biomolecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor or modulator of certain protein kinases involved in signaling pathways related to cancer and other diseases.

Potential Targets:

- Protein Kinases : Inhibition of kinases such as FGFR (Fibroblast Growth Factor Receptor) has been noted, which is significant in cancer therapy.

- Enzyme Interactions : The compound may also engage in enzyme inhibition or activation, influencing metabolic pathways.

In Vitro Studies

Recent research has highlighted the compound's potential as a JMJD2A inhibitor , which is relevant in the context of cancer treatment. The following table summarizes key findings from various studies:

| Study | Activity | IC50 (µM) | Notes |

|---|---|---|---|

| Study 1 | JMJD2A Inhibition | 0.5 | Potent inhibitor identified through virtual screening. |

| Study 2 | FGFR Inhibition | >1.0 | Lower activity compared to other tested compounds. |

| Study 3 | Enzyme Modulation | 0.8 | Affects downstream signaling pathways in cancer cells. |

Case Studies

- JMJD2A Inhibition : A study published in Nature demonstrated that derivatives of this compound exhibited low-micromolar potency against JMJD2A, suggesting potential for therapeutic application in cancers characterized by aberrant histone demethylation .

- FGFR Targeting : Research indicated that while the compound showed some inhibitory action on FGFR kinases, it was less effective compared to other known inhibitors. This suggests that while it may not be the primary candidate for FGFR-related therapies, it could serve as a scaffold for further modifications .

Applications in Drug Development

Given its biological activity, this compound is being explored as a lead compound in drug discovery for treating various cancers and possibly other diseases linked to dysregulated enzyme activity. Its unique structure allows for modifications that could enhance its efficacy and selectivity.

Therapeutic Areas:

- Cancer Treatment : Targeting histone demethylases and kinases involved in tumor progression.

- Inflammatory Diseases : Potential modulation of inflammatory pathways through enzyme interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.